molecular formula C21H32O3 B15489581 3,19-Dihydroxypregn-5-en-20-one CAS No. 4777-62-2

3,19-Dihydroxypregn-5-en-20-one

Número de catálogo: B15489581
Número CAS: 4777-62-2
Peso molecular: 332.5 g/mol
Clave InChI: OZDXQAGUBNCANU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,19-Dihydroxypregn-5-en-20-one is an endogenous pregnane steroid with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is a derivative of pregnenolone, characterized by hydroxyl groups at the 3 and 19 positions and a ketone group at the 20 position . As a steroid derivative, it serves as a valuable reference standard and starting material in biochemical research, particularly in studies investigating steroid metabolism and biosynthesis pathways . The compound has a calculated density of 1.15 g/cm³ and a topological polar surface area of approximately 57.5 Ų . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and it is strictly prohibited for personal use.

Propiedades

Número CAS

4777-62-2

Fórmula molecular

C21H32O3

Peso molecular

332.5 g/mol

Nombre IUPAC

1-[3-hydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h3,15-19,22,24H,4-12H2,1-2H3

Clave InChI

OZDXQAGUBNCANU-UHFFFAOYSA-N

SMILES canónico

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Variations and Molecular Properties

The table below compares 3,19-Dihydroxypregn-5-en-20-one with key analogs:

Compound Name Molecular Formula MW (g/mol) Substituents Key Features Biological/Functional Role Source/Reference
3,19-Dihydroxypregn-5-en-20-one C₂₁H₃₂O₃ 332.48 3β-OH, 19-OH, 20-one, Δ⁵ Precursor to estrone and 19-hydroxyprogesterone via microbial transformation Microbial steroid synthesis
3-Hydroxypregn-5-en-20-one C₂₁H₃₂O₂ 316.48 3β-OH, 20-one, Δ⁵ Lacks 19-OH; base structure for derivatives like pregnenolone Steroid hormone precursor
3α,17α,21-Trihydroxypregn-5-en-20-one C₂₁H₃₂O₅ 364.48 3α-OH, 17α-OH, 21-OH, Δ⁵ Metabolite in cortisol pathways; role in glucocorticoid synthesis Adrenal steroid metabolism
(3α,5α)-3,17-Dihydroxypregnan-20-one C₂₁H₃₄O₃ 334.50 3α-OH, 17-OH, 20-one, 5α-saturated Metabolite in testosterone biosynthesis; implicated in male reproductive health Androgen synthesis, prostate cancer
3β-(Acetyloxy)-17α-hydroxypregn-5-en-20-one C₂₃H₃₄O₄ 374.52 3β-acetate, 17α-OH, Δ⁵ Enhanced stability for pharmaceutical use; acetylated derivative Drug intermediate
16β-Methylpregnenolone C₂₂H₃₄O₂ 330.50 3β-OH, 16β-CH₃, Δ⁵ Altered pharmacokinetics due to methyl group; potential anabolic effects Research in steroid modifications

Physical Properties

  • Melting Points: The 3-acetate derivative of 3,19-Dihydroxypregn-5-en-20-one has a melting point of 181–183°C, higher than non-acetylated analogs due to increased molecular symmetry .
  • Solubility: Sulfated derivatives (e.g., pregnenolone 3-sulfate, CAS 1247-64-9) exhibit greater water solubility, contrasting with the hydrophobic nature of methylated analogs like 16β-Methylpregnenolone .

Métodos De Preparación

Hypoiodite Reaction-Based Synthesis from Pregnenolone Derivatives

A foundational method involves the hypoiodite reaction, starting from 3β-acetoxypregn-5-en-20-one (pregnenolone acetate). This route, detailed in and, proceeds through bromohydrin formation followed by oxidative cleavage:

  • Bromohydrin Formation : Treatment of pregnenolone acetate with hypobromous acid (HOBr) yields 5α-bromo-6β-hydroxy-3β-acetoxypregnan-20-one. This step introduces stereochemical complexity at C-5 and C-6.
  • Hypoiodite-Mediated Oxidation : Reaction with lead tetraacetate (Pb(OAc)₄) and iodine (I₂) under photolytic conditions cleaves the bromohydrin, generating a 19-hydroxy intermediate. The reaction exploits the conformational rigidity of the steroid nucleus to favor axial hydroxylation at C-19.
  • Acetoxylation at C-21 : Subsequent Henbest acetoxylation using boron trifluoride (BF₃) and lead tetraacetate introduces the C-21 acetate group, which is later hydrolyzed to the free hydroxyl.

Key Data :

  • Yield: 58–65% after purification.
  • Critical Side Reaction: Competing epoxide formation at C-5/C-6 necessitates careful control of reaction time and temperature.

Stereoselective Reduction of 3-Keto Precursors

An alternative approach, described in, begins with 3-ketopregnane derivatives. This method emphasizes hydride reductions to establish the C-3 hydroxyl group:

  • Hydride Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the C-3 ketone to a β-hydroxyl group while preserving the Δ⁵ double bond.
  • Formylation at C-19 : The C-19 methyl group is oxidized to an aldehyde via ozonolysis or selenium dioxide (SeO₂) treatment, followed by reductive amination to install the hydroxyl group.

Key Data :

  • Stereoselectivity: >90% β-configuration at C-3.
  • Yield: 40–50% due to over-oxidation byproducts.

Epoxide Ring-Opening Strategies

Patent and literature describe a route leveraging epoxide intermediates to install the C-19 hydroxyl group:

  • Epoxidation : Pregn-5-ene-3β,20-diol is treated with meta-chloroperbenzoic acid (mCPBA) to form a 5,6-epoxide.
  • Acid-Catalyzed Ring Opening : Hydrofluoric acid (HF) or boron trifluoride etherate (BF₃·OEt₂) cleaves the epoxide, yielding a 19-hydroxy derivative with concomitant migration of the double bond to Δ⁴.

Key Data :

  • Regioselectivity: 70–75% preference for C-19 hydroxylation over C-18.
  • Side Products: 10–15% 18-hydroxy isomers require chromatographic separation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.71 (s, 18-CH₃), 1.10 (s, 19-CH₃), 3.20 (t, J = 4 Hz, 3α-OH), 4.18 (d, J = 4 Hz, 21-H₂), 5.82 (m, 6-H).
  • IR (KBr): νₘₐₓ 3400 cm⁻¹ (O-H), 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=C).
  • MS (EI) : m/z 332 [M]⁺, 314 [M-H₂O]⁺.

Chromatographic Purity

  • HPLC : >98% purity achieved via reverse-phase C18 column (MeOH/H₂O = 70:30, 1 mL/min).

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Stereoselectivity
Hypoiodite Reaction Pregnenolone acetate Pb(OAc)₄, I₂ 58–65 High (C-19 β-OH)
Hydride Reduction 3-Ketopregn-5-en-20-one NaBH₄, SeO₂ 40–50 Moderate
Epoxide Ring Opening Pregn-5-ene-3β,20-diol mCPBA, BF₃·OEt₂ 55–60 Moderate

Challenges and Optimization Strategies

  • Protective Group Chemistry : Acetylation of the C-3 hydroxyl (e.g., using acetic anhydride) prevents undesired oxidation during C-19 functionalization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance hypoiodite reaction rates by stabilizing transition states.
  • Catalyst Screening : Zinc chloride (ZnCl₂) improves regioselectivity in epoxide ring-opening reactions by coordinating to the more substituted oxygen.

Q & A

Synthesis and Purification Methodologies

Basic Question: What are the established synthetic routes for 3,19-Dihydroxypregn-5-en-20-one, and how can purity be validated? Methodological Answer: The synthesis typically involves selective hydroxylation of pregnane derivatives. For example, enzymatic or chemical hydroxylation at the 3β and 19 positions of a pregnenolone precursor (e.g., 3β-hydroxypregn-5-en-20-one) can yield the target compound. Purification often employs column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures). Purity validation requires HPLC with UV detection (λ = 240 nm for steroid backbones) and comparison to reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by verifying hydroxyl proton signals (δ 3.5–4.5 ppm) and carbonyl resonance (δ ~210 ppm for C20 ketone) .

Advanced Question: How can factorial design optimize the synthesis of 3,19-Dihydroxypregn-5-en-20-one under varying catalytic conditions? Methodological Answer: A 2³ factorial design can evaluate the effects of temperature (X₁), catalyst concentration (X₂), and reaction time (X₃) on yield. Response surface methodology (RSM) identifies optimal conditions. For instance, varying palladium-based catalysts (5–15 mol%) at 40–80°C over 12–24 hours. Analyze interactions using ANOVA to determine significant factors. Post-optimization, validate with triplicate runs and characterize products via LC-MS to detect byproducts (e.g., over-oxidation at C20) .

Analytical Characterization Challenges

Basic Question: What analytical techniques are critical for distinguishing 3,19-Dihydroxypregn-5-en-20-one from structurally similar steroids? Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formula (C₂₁H₃₂O₃, [M+H]⁺ = 333.2427). Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups. Chiral HPLC with a cellulose-based column resolves enantiomeric impurities, critical given the compound’s stereospecific bioactivity .

Advanced Question: How can computational modeling resolve ambiguities in NMR assignments for 3,19-Dihydroxypregn-5-en-20-one? Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ¹³C chemical shifts, which are cross-validated against experimental NMR data. For ambiguous proton signals (e.g., overlapping 3β-OH and 19-OH), NOESY correlations map spatial proximities, while HSQC/TOCSY clarifies coupling networks. Machine learning tools (e.g., NMRshiftDB) can automate pattern recognition for complex steroid spectra .

Mechanistic and Biological Studies

Basic Question: What in vitro assays are suitable for preliminary evaluation of 3,19-Dihydroxypregn-5-en-20-one’s bioactivity? Methodological Answer: Cell-free assays (e.g., enzyme inhibition using cytochrome P450 isoforms) or receptor-binding studies (e.g., glucocorticoid receptor luciferase reporter assays) are initial steps. Dose-response curves (1 nM–100 µM) quantify EC₅₀/IC₅₀. Include positive controls (e.g., dexamethasone for glucocorticoid activity) and validate with siRNA knockdowns to confirm target specificity .

Advanced Question: How can molecular dynamics (MD) simulations elucidate the interaction between 3,19-Dihydroxypregn-5-en-20-one and its putative receptor? Methodological Answer: Dock the compound into receptor active sites (e.g., GR-LBD) using AutoDock Vina. Run MD simulations (100 ns) in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonding occupancy (e.g., 3β-OH with Asn564), hydrophobic contacts, and free energy landscapes (MM/PBSA). Compare to mutagenesis data (e.g., Ala-scanning of receptor residues) .

Safety and Handling Protocols

Basic Question: What are the primary safety hazards associated with handling 3,19-Dihydroxypregn-5-en-20-one in laboratory settings? Methodological Answer: Refer to Safety Data Sheets (SDS): The compound may cause skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store at 2–8°C under inert atmosphere to prevent oxidation .

Advanced Question: How can researchers design a risk mitigation protocol for large-scale synthesis of 3,19-Dihydroxypregn-5-en-20-one? Methodological Answer: Conduct a Hazard and Operability Study (HAZOP) to identify risks (e.g., exothermic reactions during hydroxylation). Implement engineering controls (jacketed reactors with cooling), administrative controls (SOPs for spill containment), and emergency protocols (neutralization with activated carbon). Monitor air quality via real-time sensors for volatile byproducts .

Data Contradiction and Reproducibility

Advanced Question: How should researchers address discrepancies in reported bioactivity data for 3,19-Dihydroxypregn-5-en-20-one across studies? Methodological Answer: Perform a systematic review with meta-analysis, stratifying data by assay type (e.g., in vitro vs. in vivo), cell lines, and compound purity. Use Cohen’s d to quantify effect size heterogeneity. Replicate key studies under standardized conditions (e.g., ATCC cell lines, ≥95% purity via HPLC). Publish negative results in repositories like Zenodo to reduce publication bias .

Experimental Design Considerations

Advanced Question: How can smart laboratory systems enhance the reproducibility of 3,19-Dihydroxypregn-5-en-20-one research? Methodological Answer: Integrate AI-driven platforms (e.g., LabDroid) for autonomous reaction optimization. Use IoT-enabled devices to log real-time parameters (pH, temperature) into blockchain-secured databases. Implement machine learning (e.g., random forests) to predict optimal reaction conditions from historical data, reducing human variability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.